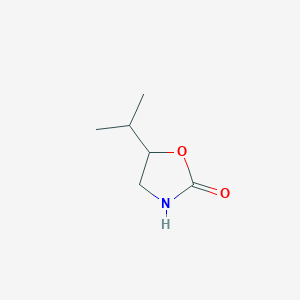

2-溴-4-(2-溴乙基)-1-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromoethyl compounds are generally used in organic synthesis . They often serve as intermediates in the synthesis of other organic compounds . The presence of bromine atoms makes these compounds highly reactive, allowing for further functionalization .

Synthesis Analysis

The synthesis of bromoethyl compounds often involves the reaction of an alkene with a brominating agent . The exact method can vary depending on the specific compound being synthesized .

Molecular Structure Analysis

The molecular structure of bromoethyl compounds can be determined using various spectroscopic techniques . These might include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Bromoethyl compounds can undergo a variety of chemical reactions due to the presence of the bromine atom . These might include substitution reactions, elimination reactions, and coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of bromoethyl compounds can vary widely depending on the specific compound . These properties might include boiling point, melting point, solubility, and reactivity .

科学研究应用

四氢呋喃衍生物的合成

一项研究表明,在四甲基环己烷镍(I)催化的选择性自由基环化过程中使用相关的溴醚,可以有效合成四氢呋喃衍生物。该过程涉及受控电位还原,突出了其在有机合成中的应用,以及以高产率生产有价值的化学中间体的潜力 (Esteves, Ferreira, & Medeiros, 2007)。

液晶合成

另一项研究应用涉及假葡萄糖与格氏试剂的反应,该格氏试剂衍生自溴苯衍生物,包括 1-溴-4-甲氧基苯,以合成不饱和 β-C-芳基糖苷。这些化合物在手性液晶的合成中用作手性前体化合物,根据苯基取代基的性质影响中间相性质 (Bertini, Perrin, Sinou, Thozet, & Vill, 2003)。

空间保护磷化合物的制备

研究表明,使用庞大的溴苯衍生物可以制备空间保护的二膦烯和芴亚甲基膦化合物。这项工作表明了这些体系中甲氧基的电子扰动效应,这与低配位磷化学的研究相关 (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003)。

作用机制

安全和危害

未来方向

The study of bromoethyl compounds is an active area of research, with potential applications in pharmaceuticals, materials science, and other fields . Future research may focus on developing new synthetic methods, studying the reactivity of these compounds, and exploring their potential applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(2-bromoethyl)-1-methoxybenzene involves the bromination of 2-methoxy-4-(2-bromoethyl)phenol followed by methylation of the resulting product.", "Starting Materials": [ "2-methoxy-4-(2-bromoethyl)phenol", "Bromine", "Sodium hydroxide", "Methyl iodide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-4-(2-bromoethyl)phenol in diethyl ether.", "Step 2: Add bromine dropwise to the solution while stirring until the solution turns orange.", "Step 3: Add sodium hydroxide to the solution to neutralize the excess bromine.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Dissolve the product in diethyl ether and add methyl iodide.", "Step 7: Stir the solution for several hours at room temperature.", "Step 8: Extract the product with diethyl ether and wash with water.", "Step 9: Dry the organic layer with anhydrous sodium sulfate.", "Step 10: Evaporate the solvent to obtain 2-bromo-4-(2-bromoethyl)-1-methoxybenzene." ] } | |

CAS 编号 |

860584-79-8 |

分子式 |

C9H10Br2O |

分子量 |

294 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。